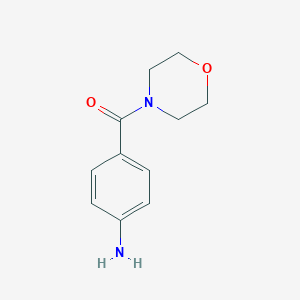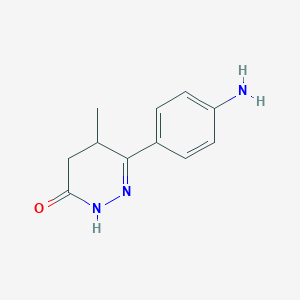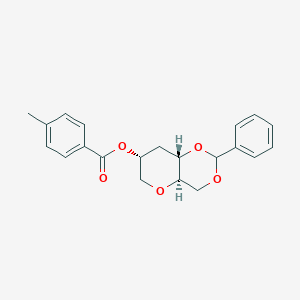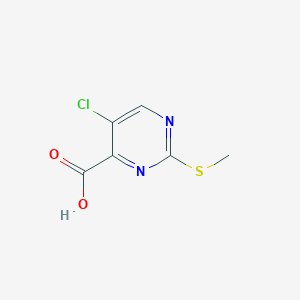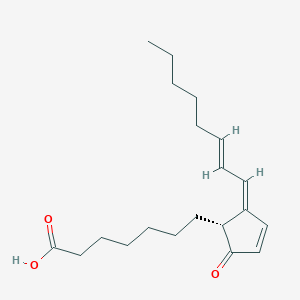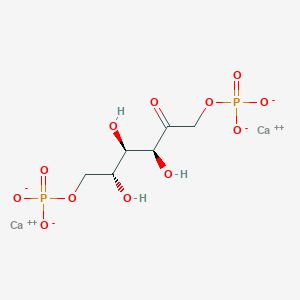
D-果糖-1,6-二磷酸二钙盐
描述
D-Fructose-1,6-diphosphate dicalcium salt is a biochemical reagent that plays a crucial role in glycolysis . It interacts with adenine nucleotides, which regulate 6-phosphofructokinases (Pfks), enzymes that catalyze one of the rate-limiting steps of glycolysis .
Molecular Structure Analysis
The molecular formula of D-Fructose-1,6-diphosphate dicalcium salt is C6H10O12P2.2Ca . The InChI code is 1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1…/s1 .Chemical Reactions Analysis
D-Fructose-1,6-diphosphate dicalcium salt is essential for glycolysis to occur efficiently . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .Physical And Chemical Properties Analysis
D-Fructose-1,6-diphosphate dicalcium salt is soluble in water . It is incompatible with oxidizing agents and should be stored in a cool, dry condition in a well-sealed container .科学研究应用
Glycolysis Enhancement
D-Fructose-1,6-diphosphate dicalcium salt: plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, releasing energy. It acts as an allosteric activator for enzymes like 6-phosphofructokinases (Pfks), which are pivotal in one of the rate-limiting steps of this process . By linking to adenine nucleotides, it regulates Pfks and ensures efficient energy production within cells.
Ischemia and Hypoxia Management
This compound has shown potential in protecting susceptible organs during hypoxia or ischemia. It augments anaerobic carbohydrate utilization, thereby improving cellular energy metabolism in ischemic and hypoperfused tissues . By increasing the production of ATP in an anaerobic environment, it facilitates the recovery of ischemic tissue.
Enzyme Regulation
D-Fructose-1,6-diphosphate dicalcium salt: serves as an allosteric activator for various enzymes, including pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also inhibits acetate kinase, showcasing its regulatory capabilities in enzymatic reactions crucial for metabolic processes.
Pharmacokinetics Research
The pharmacokinetics of D-Fructose-1,6-diphosphate dicalcium salt have been studied to understand its behavior in the human body when administered exogenously. Research indicates that higher doses may be required to achieve effective plasma levels, providing insights into dosage optimization for therapeutic applications .
Substrate for Enzyme Characterization
Researchers use D-Fructose-1,6-diphosphate dicalcium salt as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . This application is vital for understanding enzyme functions and designing inhibitors or activators for therapeutic purposes.
Cellular Energy Metabolism
In cellular energy metabolism, D-Fructose-1,6-diphosphate dicalcium salt breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further degrade into pyruvate, ultimately producing ATP . This process is essential for maintaining cellular energy levels, especially under stress conditions like hypoxia.
Free Radical Inhibition
The compound has been implicated in the inhibition of oxygen free radical generation by neutrophils . This property is significant in reducing oxidative stress and preventing damage to cells and tissues, which is particularly beneficial during ischemic conditions.
Membrane Stabilization
D-Fructose-1,6-diphosphate dicalcium salt: contributes to the stabilization of cell membranes and maintains the correct xanthine dehydrogenase/oxidase ratio by preventing the depletion of phosphorylated compounds in ischemic tissues . This function is crucial for preserving cellular integrity and function during stress.
作用机制
安全和危害
属性
IUPAC Name |
dicalcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZTTCFYSGQHA-ABICQQBESA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ca2O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose-1,6-diphosphate dicalcium salt | |
CAS RN |
6055-82-9 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose 1,6-bis(calcium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
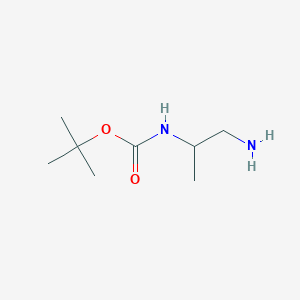
![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)

